molecular formula C8H7N3O2 B11910854 Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate CAS No. 1199773-69-7

Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate

Cat. No.: B11910854
CAS No.: 1199773-69-7
M. Wt: 177.16 g/mol
InChI Key: WHHFXCZPABOCAC-UHFFFAOYSA-N
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Description

Methyl 1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused imidazole and pyridine ring system. Its molecular formula is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol . The carboxylate group at position 2 and the methyl ester moiety distinguish it from related analogs.

Properties

CAS No.

1199773-69-7

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 3H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-10-5-2-3-9-4-6(5)11-7/h2-4H,1H3,(H,10,11)

InChI Key

WHHFXCZPABOCAC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the target compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium acetate (NaOAc) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate is a heterocyclic compound featuring fused imidazole and pyridine rings, with a carboxylate group at the 2-position and a methyl ester functionality. It has a molecular formula of C8H7N3O2C_8H_7N_3O_2 and a molecular weight of approximately 176.17 g/mol. This compound is versatile in chemical and biological applications, particularly in pharmaceutical development and material science.

Scientific Research Applications

Pharmaceutical Development: this compound is a valuable intermediate in drug synthesis because of its unique structure. Research indicates it can interact with specific enzymes and receptors, modulating biochemical pathways, suggesting therapeutic effects in anti-inflammatory and anticancer treatments. Imidazopyridines can influence cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Anti-inflammatory Applications: Imidazo[4,5-b]pyridine derivatives have been studied as anti-inflammatory compounds . For example, compound 22 (Figure 8 in ) can diminish the tert-butyl hydroperoxide-induced inflammatory response in ARPE-19 cells (human retinal pigment epithelial) . It can also inhibit inflammatory reactions associated with obesity by affecting the activation of transcription factors Nrf2 and NF-κB, which regulate oxidative stress causing arterial injury .

Material Science: this compound has potential applications in material science.

Studies on Biological Targets: Studies have focused on the interactions of this compound with various biological targets. The presence of functional groups enhances its binding capacity to enzymes and receptors, leading to either inhibition or activation of specific biochemical pathways, crucial for drug design and development.

Data Table: Similar Compounds and Their Features

Compound NameStructural FeaturesUnique Aspects
Imidazo[4,5-b]pyridineFused imidazole-pyridine structureDifferent substitution pattern
Imidazo[1,2-a]pyridineAnother fused heterocycleDistinct properties due to ring structure
Pyrazolo[4,3-c]pyridineContains a pyrazole ring instead of imidazoleVariation in reactivity due to different ring type

Case Studies

  • Anticancer Research: In combination with temozolomide, a compound containing the imidazo[4,5-c]pyridine system showed an appreciable increase in the potency of growth inhibition of tumor cells (MDA-MB-468, SW-620, and A549) compared to using temozolomide alone .
  • JAK-1 Inhibition: A study highlighted a compound with good potency towards JAK-1 (IC50 0.022 µM) and without significant impact on the other isoforms, suggesting its potential in cancer treatment by targeting the MET pathway .
  • Retinal Ischemia Treatment: Compound 22 with the imidazo[4,5-b]pyridine structure was studied as an anti-inflammatory compound in treating retinal ischemia . It reduced the inflammatory response in ARPE-19 cells .

Mechanism of Action

The mechanism of action of Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Derivatives

Methyl 1H-Imidazo[4,5-b]Pyridine-2-Carboxylate
  • Structure : Differs in the imidazole ring fusion (4,5-b vs. 4,5-c), altering the nitrogen arrangement.
  • Properties : Shares the same molecular formula (C₈H₇N₃O₂ ) and weight (177.16 g/mol ) as the target compound but exhibits distinct physicochemical behavior due to positional isomerism .
Methyl 1H-Imidazo[4,5-c]Pyridine-4-Carboxylate
  • Structure : Carboxylate group at position 4 instead of 2.
  • Synthesis : Produced by companies like Hairui Chem, highlighting its commercial availability .

Table 1: Comparison of Positional Isomers

Compound CAS Number Carboxylate Position Molecular Weight Key Differences
Methyl 1H-imidazo[4,5-c]pyridine-2-carboxylate Not Provided 2 177.16 Reference compound
Methyl 1H-imidazo[4,5-b]pyridine-2-carboxylate 97640-17-0 2 177.16 4,5-b ring fusion
Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate 1234616-18-2 4 177.16 Functional group placement

Derivatives with Modified Substituents

1H-Imidazo[4,5-c]Pyridine-4,6-Diamine Derivatives
  • Examples : Compounds like 19e (phenyl-substituted) and 19i (4-trifluoromethylbenzyl-substituted) .
  • Synthesis : Prepared via aromatic amine reactions, yielding solids characterized by NMR and MS.

Table 2: Functional Group Impact on Properties

Compound Type Functional Groups Physical State Biological Relevance
Target Compound Methyl ester (position 2) Not Provided Unknown
4,6-Diamine Derivatives Aryl-substituted diamines Solids (varied) TLR7 modulation potential

Fused-Ring Analogs

Imidazo[1,2-a]Pyridine Derivatives
  • Example: Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate (7f) .
  • Structure: Pyrano ring fusion and methylthio/oxo substituents.
  • Properties : Higher molecular weight (C₁₉H₁₈N₂O₄S ), yellow needles, and IR absorption at 1693 cm⁻¹ due to carbonyl groups .
1H-Imidazo[4,5-c]Quinoline Derivatives
  • Example: I-BET151 (1H-imidazo[4,5-c]quinoline-2(3H)-one core) .
  • Bioactivity : Binds BRD4 via hydrophobic interactions and hydrogen bonds, critical for HIV-1 reactivation.
  • Comparison: The quinoline extension enhances planarity and protein interaction compared to the simpler pyridine system in the target compound .
1H-Imidazo[4,5-c][1,5]Naphthyridine Derivatives
  • Example : Epetirimod (antiviral/antineoplastic agent) .
  • Structure : Naphthyridine fusion increases aromatic surface area vs. pyridine.
  • Impact : The extended π-system may improve DNA/protein binding, as seen in its therapeutic applications .

Table 3: Fused-Ring System Comparison

Compound Type Core Structure Molecular Weight Key Features
Target Compound Imidazo[4,5-c]pyridine 177.16 Compact, carboxylate functionalization
I-BET151 Imidazo[4,5-c]quinoline Higher Enhanced protein binding
Epetirimod Imidazo[4,5-c][1,5]naphthyridine 241.30 Antiviral/antineoplastic use

Biological Activity

Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system, with a carboxylate group at the 2-position and a methyl ester functionality. The molecular formula is C8_8H7_7N3_3O2_2, with a molecular weight of approximately 176.17 g/mol. Its unique structure contributes to its reactivity and versatility in various chemical and biological applications.

Pharmacological Potential

Research indicates that this compound possesses significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[4,5-C]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial for enhancing the sensitivity of tumor cells to chemotherapy .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Research demonstrated that certain derivatives can inhibit inflammatory responses in human retinal pigment epithelial cells, suggesting potential applications in treating retinal ischemia and obesity-related inflammation .
  • Enzyme Modulation : this compound interacts with specific enzymes and receptors, modulating various biochemical pathways. This interaction can lead to either inhibition or activation of these pathways, vital for drug design and development.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that the presence of functional groups significantly influences the biological activity of this compound derivatives. For example:

CompoundIC50 Value (µM)Biological Activity
Compound A0.082High cytotoxicity against breast cancer cells
Compound B8.6Moderate PARP inhibitory activity
Compound C140.16Antiglycation activity

These findings suggest that modifications to the imidazo-pyridine scaffold can enhance or reduce biological efficacy, emphasizing the importance of targeted structural modifications in drug development .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of imidazo[4,5-C]pyridine derivatives, researchers found that one compound exhibited an IC50 value of 0.082 µM against breast cancer cell lines. This compound was tested in combination with temozolomide and showed increased potency compared to temozolomide alone, highlighting its potential as an adjunct therapy for cancer treatment .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of a derivative of this compound. It was shown to reduce inflammation in ARPE-19 cells by inhibiting NF-κB activation, which plays a critical role in inflammatory responses associated with obesity. This suggests potential therapeutic applications in managing obesity-related complications .

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